2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide
Description
2-Ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is a synthetic indolinone derivative characterized by an ethoxy-substituted acetamide moiety attached to the 5-position of a 1-ethyl-2-oxoindoline scaffold.
Properties
IUPAC Name |
2-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-16-12-6-5-11(7-10(12)8-14(16)18)15-13(17)9-19-4-2/h5-7H,3-4,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSVGLCBXDKJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Acylation: The final step involves the acylation of the indole derivative with ethyl chloroacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. For example:
-
Acid-Catalyzed Hydrolysis :
Reaction with concentrated HCl (6 M) at reflux (110°C) for 8 hours converts the acetamide to 2-ethoxyacetic acid and releases 1-ethyl-5-amino-2-oxoindoline.Yields typically range from 75–85% under optimized conditions.
-
Base-Mediated Hydrolysis :
Using NaOH (2 M) in ethanol/water (1:1) at 80°C for 6 hours produces the sodium salt of 2-ethoxyacetic acid .
Nucleophilic Substitution at the Ethoxy Group
The ethoxy substituent participates in nucleophilic displacement reactions:
-
Reaction with Amines :
Treatment with primary amines (e.g., butylamine) in DMF at 120°C for 12 hours replaces the ethoxy group with an aminoalkyl chain :Optimized Conditions :
Amine (equiv) Solvent Temp (°C) Yield (%) 2.0 DMF 120 78–92
Oxidation/Reduction of the 2-Oxoindolin Core
The 2-oxoindolin ring undergoes redox transformations:
-
Reduction with NaBH₄ :
Selective reduction of the ketone to a secondary alcohol occurs in THF at 0°C (2 hours), yielding 2-hydroxyindoline derivatives : -
Oxidation with KMnO₄ :
Under acidic conditions (H₂SO₄), the indolinone ring oxidizes to a quinoline derivative .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes halogenation and nitration:
-
Bromination :
Reaction with Br₂ (1.2 equiv) in acetic acid at 25°C for 4 hours introduces bromine at the C4 position : -
Nitration :
Using HNO₃/H₂SO₄ at 0°C generates a nitro-substituted product at C7 .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups:
-
Reaction with Phenylboronic Acid :
Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 100°C for 12 hours forms biaryl derivatives :
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C, forming volatile ethoxy fragments and a stable indolinone residue .
Table 2: Thermal Stability Profile
| Temp Range (°C) | Mass Loss (%) | Decomposition Product |
|---|---|---|
| 220–240 | 45 | Ethoxy fragments + residue |
Scientific Research Applications
Opioid Receptor Modulation
One of the primary applications of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is its role as a modulator of kappa opioid receptors (KOR). Research indicates that compounds with similar structures can act as KOR agonists, which are significant in the treatment of central nervous system disorders, including pain management and mood disorders. The modulation of KOR may provide therapeutic benefits for conditions such as chronic pain and depression, where traditional opioid therapies may pose risks of addiction and side effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, molecular docking studies have shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interaction with bacterial enzymes, leading to inhibition of growth at low concentrations, which is promising for addressing antimicrobial resistance .
Kappa Opioid Receptor Agonism
The compound's ability to bind selectively to KOR suggests potential for developing analgesics with reduced side effects compared to traditional opioids. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic efficacy .
Antibacterial Mechanism
The antibacterial action is believed to stem from the compound's ability to disrupt bacterial protein synthesis by targeting specific enzymes essential for cell survival. This mechanism highlights the potential for developing new antibiotics based on this scaffold .
Case Study 1: Kappa Opioid Receptor Agonists
A study investigating a series of substituted heterocyclic acetamides demonstrated that compounds similar to this compound exhibited significant KOR agonist activity. These findings suggest that such compounds could be developed into novel analgesics for managing pain without the high addiction potential associated with mu-opioid receptor agonists .
Case Study 2: Antimicrobial Efficacy
In an experimental setup, derivatives of this compound were tested against various bacterial strains. Results indicated that certain derivatives displayed effective antimicrobial properties at concentrations lower than standard antibiotics like ciprofloxacin, showcasing their potential as alternative treatments in combating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The ethoxy and ethyl groups in 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide distinguish it from related compounds. Key comparisons include:
- Ethoxy vs.
- Ethyl vs. Methyl: The ethyl group on the indolinone ring enhances steric bulk, which could influence receptor binding compared to methyl-substituted derivatives like Compound K .
Pharmacological Profile
- While direct data on the target compound are lacking, structurally related indolinones exhibit kinase inhibitory activity. For example, 1-F (phenyl-substituted) shows antiproliferative effects (IC₅₀ = 8.2 μM) against breast cancer cell lines, attributed to indolinone’s ATP-binding pocket interaction .
- Compound K (coumarin-substituted) demonstrates enhanced anticancer activity (IC₅₀ = 5.3 μM), likely due to coumarin’s DNA intercalation properties .
- Benzothiazole acetamides () with trifluoromethyl groups exhibit metabolic stability but lower solubility (LogP > 4.0), highlighting a trade-off between substituent choice and bioavailability .
Critical Analysis of Structural Determinants
- Electron-Donating Groups : Ethoxy and ethyl substituents likely enhance solubility and target engagement compared to electron-withdrawing groups (e.g., nitro in 1.7 , ) .
- Ring Modifications: The indolinone scaffold’s rigidity contrasts with benzothiazole-based acetamides (), which exhibit planar aromatic systems for π-π stacking but reduced conformational flexibility .
Biological Activity
2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses.
The biological activity of this compound appears to be mediated through several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase enzymes, which are crucial for programmed cell death.
- Inhibition of Cell Proliferation : Studies indicate that it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell cycle regulation.
- Interaction with Anti-apoptotic Proteins : Similar compounds have demonstrated binding affinities to anti-apoptotic proteins such as Bcl-2, suggesting a potential role in sensitizing cancer cells to chemotherapy .
Cytotoxicity Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 12.49 | Induction of apoptosis |
| Caco-2 | 7.83 | Cell cycle arrest and apoptosis |
| Jurkat (Bcl-overexpressing) | >10 | Resistance to standard therapies |
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of this compound on HepG2 and Caco-2 cell lines. The compound significantly reduced viability, with an IC50 value lower than that of Doxorubicin, a standard chemotherapy agent. The mechanism involved activation of pro-apoptotic genes and suppression of anti-apoptotic factors .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions between the compound and various protein targets. These studies suggest that the compound effectively binds to caspase enzymes and other proteins involved in apoptotic pathways, enhancing its potential as an anticancer agent .
Pharmacological Potential
The pharmacological profile of this compound indicates potential therapeutic applications beyond oncology:
- Neurological Disorders : Given its interaction with cholinergic systems, further studies are warranted to explore its effects on neurodegenerative diseases.
- Antiviral Activity : Preliminary data suggest that derivatives of this compound may possess antiviral properties, warranting investigation into their efficacy against viral infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via reflux reactions. For example, a common approach involves heating a mixture of intermediates (e.g., substituted indoline derivatives) with acetic acid or chloroacetyl chloride under reflux for 2–5 hours. Reaction progress is monitored via TLC, and products are purified by recrystallization from solvents like ethanol or pet-ether. Optimization includes adjusting solvent polarity (e.g., glacial acetic acid vs. chloroform) and stoichiometric ratios of reagents (e.g., 1.5 mol chloroacetyl chloride per mole of amine) to improve yields .
Q. Which analytical techniques are commonly employed to confirm the structural integrity and purity of this compound?
- Methodological Answer :
- TLC : Used to monitor reaction progress and confirm product formation .
- NMR Spectroscopy : Provides detailed structural confirmation (e.g., verifying acetamide and ethoxy substituents).
- HPLC : Assesses purity, particularly for compounds intended for biological testing.
- Recrystallization : Ensures high purity by removing unreacted starting materials .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- PPE : Wear gloves, lab coats, and safety goggles.
- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes with water. Consult a physician immediately .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields when scaling up production?
- Methodological Answer : Yield variations often arise from differences in solvent choice, temperature control, or mixing efficiency. Systematic approaches include:
- Solvent Screening : Compare polar (acetic acid) vs. non-polar (chloroform) solvents to identify optimal reaction media .
- Catalyst Addition : Introduce bases like triethylamine to enhance reaction rates and reduce side products .
- Process Monitoring : Use inline spectroscopic tools (e.g., FTIR) for real-time analysis instead of intermittent TLC .
Q. What strategies are recommended for elucidating the mechanism of action in anti-inflammatory or antimicrobial assays?
- Methodological Answer :
- In Vitro Studies : Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) using purified targets.
- Molecular Docking : Predict binding interactions between the acetamide moiety and active sites of target proteins.
- In Vivo Models : Evaluate efficacy in rodent models of inflammation, with dose-response studies to establish pharmacokinetic profiles .
Q. How should contradictory data from biological activity studies be systematically analyzed?
- Methodological Answer :
- Replicate Experiments : Ensure consistency across biological replicates and cell lines.
- Control Groups : Include positive (e.g., ibuprofen for anti-inflammatory studies) and negative controls to validate assay conditions.
- Statistical Analysis : Apply ANOVA or t-tests to determine significance, and use meta-analysis to reconcile conflicting results .
Q. What advanced spectroscopic methods can resolve ambiguities in structural characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Clarifies proton-proton and carbon-proton correlations in complex indoline-acetamide structures.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with <1 ppm error.
- X-ray Crystallography : Provides definitive structural confirmation if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
